6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid, 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid,
Brand Name: Vulcanchem
CAS No.: 917252-80-3
VCID: VC0029164
InChI: InChI=1S/C18H16N2O4/c1-11-3-5-12(6-4-11)17-14(9-16(21)22)20-10-13(18(23)24-2)7-8-15(20)19-17/h3-8,10H,9H2,1-2H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)O
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid,

CAS No.: 917252-80-3

Reference Standards

VCID: VC0029164

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid, - 917252-80-3

CAS No. 917252-80-3
Product Name 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid,
Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name 2-[6-methoxycarbonyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Standard InChI InChI=1S/C18H16N2O4/c1-11-3-5-12(6-4-11)17-14(9-16(21)22)20-10-13(18(23)24-2)7-8-15(20)19-17/h3-8,10H,9H2,1-2H3,(H,21,22)
Standard InChIKey OKWRTEAEZIXBEW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)O
Synonyms Methyl 3-Carboxymethyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-6-carboxylate
PubChem Compound 16088233
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator